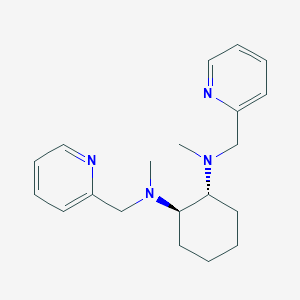

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is a chiral diamine ligand known for its ability to form stable complexes with various metal ions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:

Coordination Reactions: Forms stable complexes with metal ions such as iron, zinc, and copper.

Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated with transition metals.

Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Coordination Reactions: Metal salts (e.g., FeCl2, ZnCl2) in solvents like methanol or ethanol.

Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Substitution Reactions: Electrophiles or nucleophiles in polar solvents.

Major Products

Applications De Recherche Scientifique

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine has been extensively studied for its applications in:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Mécanisme D'action

The mechanism of action of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the cyclohexane-1,2-diamine backbone provide multiple coordination sites, allowing the ligand to form stable complexes. These complexes can then participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: Lacks the dimethyl groups, leading to different steric and electronic properties.

(1S,2S)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: The enantiomer of the compound, exhibiting different chiral properties.

Uniqueness

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is unique due to its chiral nature and the presence of dimethyl groups, which enhance its ability to form stable and selective metal complexes. These properties make it a valuable ligand in coordination chemistry and catalysis .

Activité Biologique

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine, also known by its CAS number 515124-12-6, is a chiral diamine compound with significant biological relevance. This compound exhibits diverse biological activities due to its structural properties and the presence of pyridine rings that enhance its interaction with biological targets.

- Molecular Formula : C20H28N4

- Molecular Weight : 324.46 g/mol

- Chirality : Contains two chiral centers at the 1 and 2 positions of the cyclohexane ring, contributing to its optically active nature.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and thereby modulating various biochemical pathways.

- Receptor Interaction : It interacts with receptors, influencing physiological responses and cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its potential applications in various fields:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy is attributed to:

- Disruption of bacterial cell membranes.

- Inhibition of bacterial enzyme systems.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. This effect may arise from:

- Reduction of oxidative stress.

- Modulation of neurotransmitter levels.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results indicate a moderate level of antimicrobial effectiveness.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Propriétés

Formule moléculaire |

C20H28N4 |

|---|---|

Poids moléculaire |

324.5 g/mol |

Nom IUPAC |

(1R,2R)-1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |

InChI |

InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3/t19-,20-/m1/s1 |

Clé InChI |

HDQFPJIZHWFWTR-WOJBJXKFSA-N |

SMILES isomérique |

CN(CC1=CC=CC=N1)[C@@H]2CCCC[C@H]2N(C)CC3=CC=CC=N3 |

SMILES canonique |

CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.